2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine
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Overview
Description
2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine is a chemical compound that belongs to the class of isoindolines. This compound is characterized by the presence of a phenoxyphenyl group attached to an isoindoline core. Isoindolines are known for their diverse biological activities and are used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to form the desired product under mild and functional group-tolerant conditions.
Another method involves the substitution reaction of isocyanates, where alkyl isocyanates are prepared by treating alcohols, thiols, and trimethylsilyl ethers with specific reagents . This method is highly selective and efficient for the synthesis of isocyanates, which can then be used to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-phenoxyphenyl)-substituted benzoxazoles: These compounds are structurally similar and possess potential biological activity.
3-phenoxyphenylacetic acid: Another compound with a phenoxyphenyl group, used in various chemical and biological applications.
Uniqueness
2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine is unique due to its specific isoindoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-phenoxyphenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c21-20-19-12-5-4-7-15(19)14-22(20)16-8-6-11-18(13-16)23-17-9-2-1-3-10-17/h1-13,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMKATKXVYKVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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